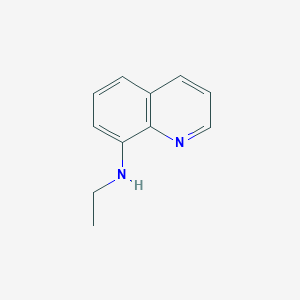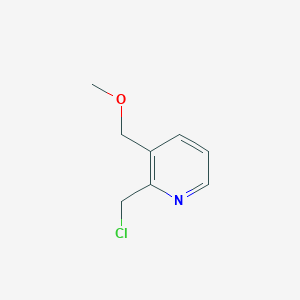
3,5-Dichloro-4-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-pyridinone is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are six-membered rings containing nitrogen and oxygen atoms, which are known for their versatile applications in medicinal chemistry, agriculture, and industry. The presence of chlorine atoms at the 3 and 5 positions of the pyridinone ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-pyridinone typically involves the chlorination of pyridinone derivatives. One common method is the direct chlorination of 4-pyridinone using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichloro-4-pyridinone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinone ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include substituted pyridinones, pyridine derivatives, and various heterocyclic compounds with potential biological activities.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-pyridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridinone ring can participate in electron transfer processes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 3,4-Dichloro-5-pyridinone
- 2,5-Dichloro-4-pyridinone
- 3,5-Dichloro-2-pyridinone
Comparison: 3,5-Dichloro-4-pyridinone is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other dichloropyridinones, it exhibits distinct chemical properties and potential applications. For instance, the 3,5-dichloro substitution pattern may enhance its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C5H3Cl2NO |
|---|---|
Peso molecular |
163.99 g/mol |
Nombre IUPAC |
3,5-dichloro-3H-pyridin-4-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H |
Clave InChI |
PBMSPXWTKREEHG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC=C(C(=O)C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)

![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)

![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)


